

Tilfrinib's Disruption of Key Oncogenic Signaling: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Tilfrinib*

Cat. No.: *B611377*

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Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the downstream signaling pathways affected by **Tilfrinib**, a potent and selective inhibitor of Breast Tumor Kinase (Brk/PTK6). This document provides a thorough examination of **Tilfrinib**'s mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades involved.

Tilfrinib has emerged as a significant molecule in cancer research due to its high selectivity for Brk/PTK6, a non-receptor tyrosine kinase implicated in the progression of various cancers, particularly breast cancer. This guide synthesizes the current understanding of how **Tilfrinib**'s inhibition of Brk/PTK6 translates into cellular effects, offering a valuable resource for those engaged in oncology drug discovery and development.

Core Target and Anti-Proliferative Activity

Tilfrinib is a highly potent and selective inhibitor of Brk/PTK6 with an IC₅₀ of 3.15 nM.^[1] Its inhibitory activity translates to significant anti-proliferative effects across a range of breast cancer cell lines.

Cell Line	GI50 (μM)
MCF7	0.99
HS-578/T	1.02
BT-549	1.58
Data sourced from MedchemExpress.[1]	

Downstream Signaling Pathways Modulated by Tilfrinib

The inhibition of Brk/PTK6 by **Tilfrinib** leads to the modulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and metastasis.

STAT3 Signaling

Brk/PTK6 is a known activator of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation and survival. By inhibiting Brk/PTK6, **Tilfrinib** is anticipated to decrease the phosphorylation of STAT3, thereby inhibiting its transcriptional activity.

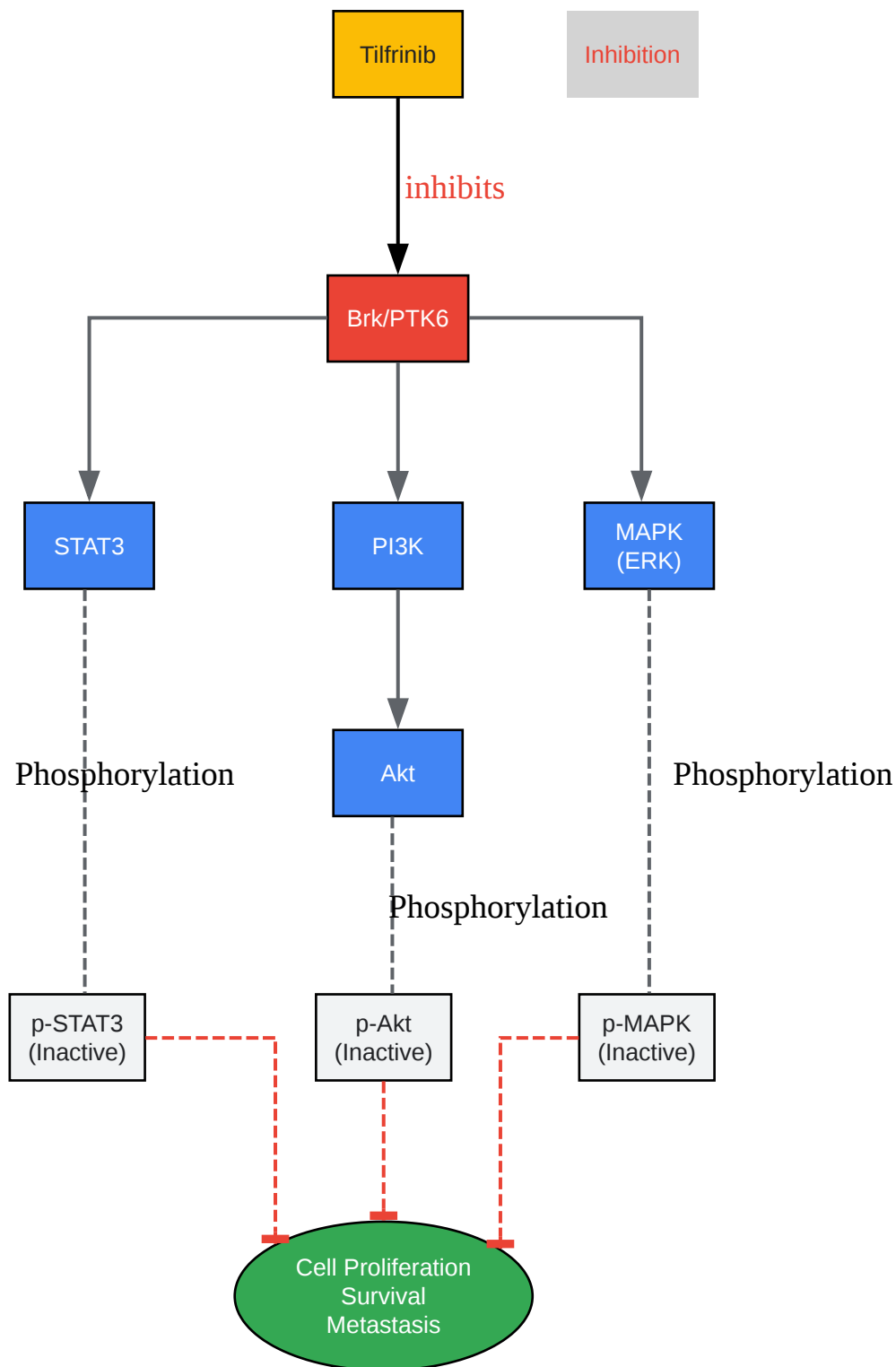
PI3K/Akt Pathway

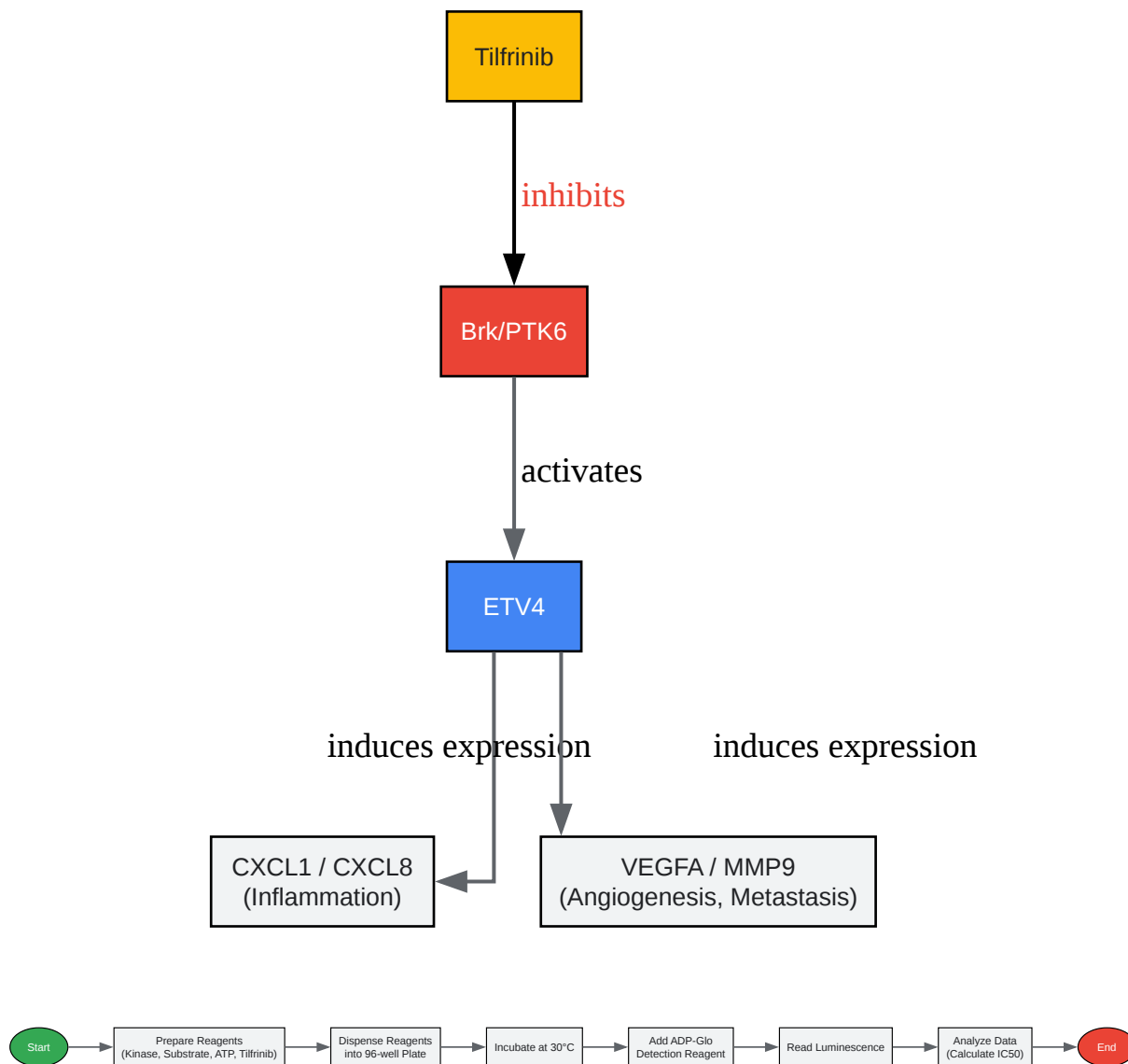
The PI3K/Akt signaling cascade is a crucial pathway for cell survival and growth. Brk/PTK6 has been shown to contribute to the activation of this pathway. **Tilfrinib**'s mechanism of action includes the attenuation of PI3K/Akt signaling, which can lead to decreased cell viability and induction of apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 subfamilies, is another key regulator of cell proliferation and differentiation. Brk/PTK6 can modulate MAPK signaling, and its inhibition by **Tilfrinib** is expected to lead to a reduction in the phosphorylation of key MAPK components like ERK.

The interconnected nature of these pathways is visualized in the following diagram:





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References

- 1. medchemexpress.com [medchemexpress.com]

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